Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a useful research compound. Its molecular formula is C18H22N2O4S2 and its molecular weight is 394.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
Compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle, similar in structure to Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate, have shown promising anticancer activity. This was observed in a study involving various cancer cell lines including lung, kidney, CNS, ovarian, prostate, and breast cancer, epithelial cancer, leukemia, and melanoma. The efficacy of these compounds highlights their potential as anticancer agents (Turov, 2020).
Synthesis and Antiproliferative Activity
The synthesis of derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, which are structurally related to the compound , has been explored. These compounds displayed antiproliferative effects against various human cancer cell lines, suggesting their potential as anticancer agents (Mallesha et al., 2012).
Novel Thieno[2,3-D]Pyrimidine Derivative Synthesis
Research on the synthesis of novel thieno[2,3-d]pyrimidine compounds, which include a sulfonylurea moiety and are structurally similar to this compound, has been conducted. These compounds may have potential applications in various fields, including medicinal chemistry (Chen et al., 2014).
Biological Screening and Fingerprint Applications
Compounds similar to this compound have been synthesized and screened for antibacterial, antifungal, and anthelmintic activity. Some showed significant biological activities, suggesting their potential in these areas. Additionally, they have applications in latent fingerprint analysis, indicating their versatility (Khan et al., 2019).
Enhancement of Nerve Growth Factor-Induced Neurite Outgrowth
The synthesis of a compound structurally related to this compound has been shown to enhance nerve growth factor's ability to stimulate neurite outgrowths in NS-1 cells. This points to potential applications in neurological research and therapy (Williams et al., 2010).
Mechanism of Action
Target of Action
It is primarily used in organic synthesis reactions as a reagent or intermediate .
Mode of Action
It is used as a precursor compound in photoelectrochemical research, indicating that it may interact with its targets through light-induced reactions .
Biochemical Pathways
Its role as a precursor for photosensitizers and fluorescent dyes suggests that it may be involved in pathways related to light absorption and energy transfer .
Result of Action
As a precursor for photosensitizers and fluorescent dyes, it may contribute to the generation of light-induced signals or markers .
Action Environment
As a compound used in photoelectrochemical research, its activity may be influenced by light conditions .
Properties
IUPAC Name |
methyl 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-13-4-5-14(2)15(12-13)19-7-9-20(10-8-19)26(22,23)16-6-11-25-17(16)18(21)24-3/h4-6,11-12H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMRWWWSCFTKKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.